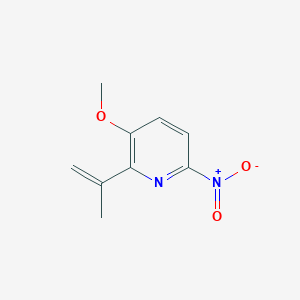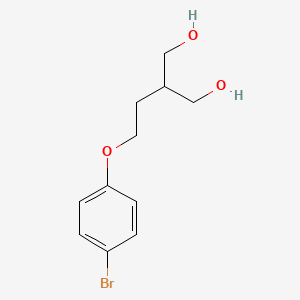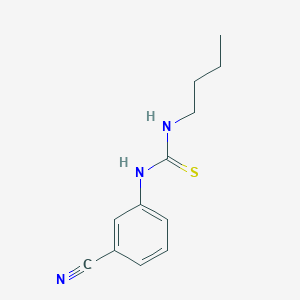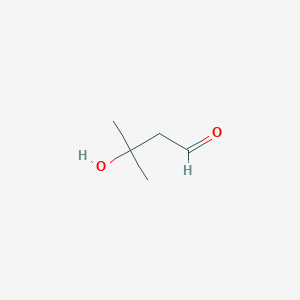
Benzenemethanol, 4-(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-(2-phenylethenyl)-, also known as 4-Hydroxymethylstilbene, is a derivative of stilbene with the chemical formula C15H14O. It is characterized by a hydroxymethyl group attached to the fourth position of the stilbene structure, which consists of two phenyl rings connected by a trans-ethene bridge. This compound is known for its photoisomerization properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Benzenemethanol, 4-(2-phenylethenyl)- can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the stilbene structure, followed by reduction to introduce the hydroxymethyl group.
Perkin Reaction: This involves the condensation of benzaldehyde with acetic anhydride in the presence of a base to form cinnamic acid, which is then reduced and functionalized to obtain Benzenemethanol, 4-(2-phenylethenyl)-.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can be used to form the stilbene backbone, followed by hydroxymethylation.
Industrial Production Methods: Industrial production of Benzenemethanol, 4-(2-phenylethenyl)- typically involves large-scale organic synthesis techniques, utilizing the aforementioned reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: Benzenemethanol, 4-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation can be achieved using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: 4-Stilbenecarboxylic acid or 4-Stilbenaldehyde.
Reduction: Benzenemethanol, 4-(2-phenylethenyl)- derivatives with reduced double bonds.
Substitution: Various substituted stilbenemethanol derivatives depending on the substituent introduced.
科学的研究の応用
Benzenemethanol, 4-(2-phenylethenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of Benzenemethanol, 4-(2-phenylethenyl)- involves its ability to undergo photoisomerization, where the trans form can convert to the cis form upon exposure to ultraviolet light. This property is exploited in the development of photosensitive materials. Additionally, its biological activities are attributed to its interaction with cellular targets, such as enzymes and receptors, leading to modulation of various biochemical pathways .
類似化合物との比較
Benzenemethanol, 4-(2-phenylethenyl)- is unique among stilbene derivatives due to its hydroxymethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Resveratrol: Known for its antioxidant properties and presence in red wine.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability.
Piceatannol: Another stilbene derivative with potential anticancer properties.
These compounds share a common stilbene backbone but differ in their functional groups, leading to variations in their biological activities and applications .
特性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
[4-(2-phenylethenyl)phenyl]methanol |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2 |
InChIキー |
ARFYUEZWYRMBSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-[[(Phenylmethoxy)carbonyl]amino]ethyl]phosphinic acid](/img/structure/B8750908.png)




![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)
![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)

